molecular formula C20H18N2O7S B2585575 Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-12-7

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2585575
CAS No.: 899959-12-7
M. Wt: 430.43
InChI Key: JEGMPGQDAUFMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the dihydropyridazine carboxylate family, characterized by a six-membered dihydropyridazine ring core fused with ester and sulfonate ester substituents. The core structure includes a phenyl group at the 1-position, a sulfonyloxy group linked to a 4-methoxyphenyl moiety at the 4-position, an ethyl carboxylate ester at the 3-position, and a ketone group at the 6-position . This compound shows significant potential in pharmaceutical research, particularly for investigating anti-inflammatory pathways. Structural analogs within the dihydropyridazine class, such as the diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue J27, have demonstrated remarkable anti-inflammatory activity by decreasing the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway . Furthermore, research on closely related pyridazine derivatives has revealed promising antimicrobial and antifungal properties, including activity against Gram-positive bacteria such as Staphylococcus aureus and the ability to disrupt biofilm formation in pathogenic fungi like Candida albicans . The presence of the sulfonyl group and aromatic systems in its structure contributes to its potential interactions with biological targets, making it a valuable scaffold for developing novel therapeutic agents . This product is intended For Research Use Only. It is not intended for human or veterinary use. Researchers can utilize this compound for screening campaigns, mechanism-of-action studies, and as a building block for the synthesis of more complex molecules in drug development pipelines.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O7S/c1-3-28-20(24)19-17(13-18(23)22(21-19)14-7-5-4-6-8-14)29-30(25,26)16-11-9-15(27-2)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMPGQDAUFMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with structurally analogous compounds:

Substituent Variations at Position 4

The sulfonyloxy group in the target compound distinguishes it from other pyridazine derivatives. Key comparisons include:

Compound Name Substituent at Position 4 Key Properties/Applications
This compound (4-Methoxyphenyl)sulfonyloxy High polarity due to sulfonyloxy group; potential for enhanced receptor binding or stability . Melting point and solubility data not reported in provided evidence.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-45-7) Butylsulfanyl Lower polarity compared to sulfonyloxy; molecular weight 332.42 g/mol. Used in synthetic intermediates; no significant hazards reported .
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 338395-91-8) (2-Methoxy-2-oxoethyl)sulfanyl Methyl ester variant with trifluoromethylphenyl substitution; molecular weight 402.35 g/mol. Enhanced lipophilicity due to trifluoromethyl group .
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) Cyano and methyl groups High yield (81%); melting point 164–164.5°C. Demonstrates how electron-withdrawing cyano groups influence crystallinity and synthetic accessibility .

Aromatic Ring Modifications at Position 1

The phenyl group at position 1 is common in pyridazine derivatives, but substituents on this ring significantly alter bioactivity:

Compound Name Substituent on Phenyl Ring (Position 1) Biological Relevance
This compound None (plain phenyl) Lack of substitution may reduce steric hindrance, favoring interactions with flat binding pockets .
Ethyl 1-(4-nitrophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Nitro Nitro groups enhance electron deficiency, potentially improving reactivity in nucleophilic substitutions. However, nitro groups are metabolically unstable .
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5) 3-Trifluoromethyl Dual trifluoromethyl groups increase hydrophobicity and metabolic stability, making it suitable for CNS-targeting agents .

Functional Group Impact on Physicochemical Properties

  • Melting Points : Derivatives with strong hydrogen-bonding groups (e.g., hydroxyl, sulfonyloxy) exhibit higher melting points (e.g., 220–223°C for hydroxyl-substituted 12d ).
  • Synthetic Yields : Electron-donating groups (e.g., methoxy in 12e) correlate with higher yields (81–95%), while bulky or electron-withdrawing groups (e.g., trifluoromethyl in 12g) reduce yields (40%) .

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